N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)urea
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Overview
Description
N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)urea is a chemical compound with the molecular formula C13H8BrCl2N3O. It is a white to off-white crystalline powder that is used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. The compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, which are involved in cancer cell growth and survival. The compound has also been shown to induce DNA damage and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent anticancer activity, making it a valuable tool for cancer research. However, the compound has some limitations, including its low solubility in water and its potential toxicity to non-cancerous cells.
Future Directions
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)urea. One potential direction is the development of more potent analogs of the compound with improved solubility and selectivity for cancer cells. Another direction is the investigation of the compound's mechanism of action and its potential interactions with other anticancer agents. Additionally, the compound's potential use in combination therapy with other anticancer drugs should be explored.
Synthesis Methods
The synthesis of N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)urea involves the reaction of 4-bromo-3-chloroaniline and 3-chloroaniline with urea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or water under reflux conditions. The resulting product is purified by recrystallization to obtain the final compound.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-N'-(3-chlorophenyl)urea has been used in scientific research for various purposes, including as a herbicide, a fungicide, and an insecticide. It has also been studied for its potential anticancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O/c14-11-5-4-10(7-12(11)16)18-13(19)17-9-3-1-2-8(15)6-9/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSMSLGHBBCPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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